Pyrimidine, 4-iodo-2-(methylsulfonyl)-
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Overview
Description
4-Iodo-2-(methylsulfonyl)pyrimidine is an organic compound with the molecular formula C₅H₅IN₂O₂S and a molecular weight of 284.075 g/mol . This compound is a pyrimidine derivative, characterized by the presence of an iodine atom at the 4-position and a methylsulfonyl group at the 2-position of the pyrimidine ring. Pyrimidines are aromatic heterocyclic compounds that play a crucial role in various biological processes and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of 4-Iodo-2-(methylsulfonyl)pyrimidine typically involves the iodination of 2-(methylsulfonyl)pyrimidineThe reaction is usually carried out in an organic solvent, such as acetonitrile or dichloromethane, at room temperature or slightly elevated temperatures .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
4-Iodo-2-(methylsulfonyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 4-position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.
Oxidation and Reduction Reactions: The methylsulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Scientific Research Applications
4-Iodo-2-(methylsulfonyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various biologically active compounds, including antiviral, anticancer, and anti-inflammatory agents.
Chemical Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands, helping to elucidate the mechanisms of action of various biological targets.
Material Science: It is used in the development of functional materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 4-Iodo-2-(methylsulfonyl)pyrimidine depends on its specific application. In medicinal chemistry, it often acts as an inhibitor of enzymes or receptors by binding to the active site or allosteric site, thereby modulating the biological activity of the target molecule . The iodine and methylsulfonyl groups contribute to the compound’s binding affinity and specificity by forming hydrogen bonds, van der Waals interactions, and hydrophobic interactions with the target .
Comparison with Similar Compounds
Similar compounds to 4-Iodo-2-(methylsulfonyl)pyrimidine include other halogenated pyrimidines and sulfonyl-substituted pyrimidines, such as:
- 4-Bromo-2-(methylsulfonyl)pyrimidine
- 4-Chloro-2-(methylsulfonyl)pyrimidine
- 4-Fluoro-2-(methylsulfonyl)pyrimidine
These compounds share similar chemical properties and reactivity patterns but differ in their halogen substituents, which can influence their biological activity and chemical behavior . The presence of different halogens can affect the compound’s electronic properties, steric effects, and overall reactivity, making each compound unique in its applications and interactions .
Properties
CAS No. |
1333077-61-4 |
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Molecular Formula |
C5H5IN2O2S |
Molecular Weight |
284.08 g/mol |
IUPAC Name |
4-iodo-2-methylsulfonylpyrimidine |
InChI |
InChI=1S/C5H5IN2O2S/c1-11(9,10)5-7-3-2-4(6)8-5/h2-3H,1H3 |
InChI Key |
WJCTXRZJCMUMIR-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NC=CC(=N1)I |
Origin of Product |
United States |
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